molecular formula C9H9N3O3 B2821267 Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate CAS No. 222292-69-5

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate

Cat. No.: B2821267
CAS No.: 222292-69-5
M. Wt: 207.189
InChI Key: NJLWNXKFVAOSAA-UHFFFAOYSA-N
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Description

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class

Mechanism of Action

Target of Action

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is a derivative of imidazopyrimidines, which are structural analogs (isosteres) of purine bases, such as adenine and guanine . These compounds have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Mode of Action

Based on its structural similarity to other imidazopyrimidines, it may interact with its targets (such as gaba receptors or p38 mapk) to modulate their function . This could result in changes to cellular signaling pathways, leading to therapeutic effects.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, if it acts as a GABA receptor agonist, it could enhance inhibitory neurotransmission in the central nervous system. If it inhibits p38 MAPK, it could modulate inflammatory responses and cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, it could potentially alter neuronal activity if it acts on GABA receptors, or it could modulate immune responses if it inhibits p38 MAPK .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of this compound. For example, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine occurs only under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another member of the imidazopyrimidine class with similar structural features but different functional groups.

    Pyrido[1,2-a]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system.

Uniqueness

Ethyl 2-Hydroxyimidazo[1,5-A]Pyrimidine-8-Carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester and hydroxyl groups

Properties

IUPAC Name

ethyl 2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)7-8-11-6(13)3-4-12(8)5-10-7/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLWNXKFVAOSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=CN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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